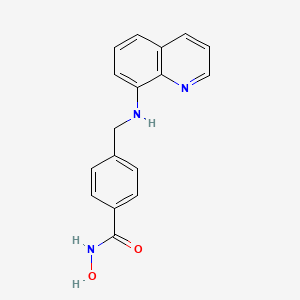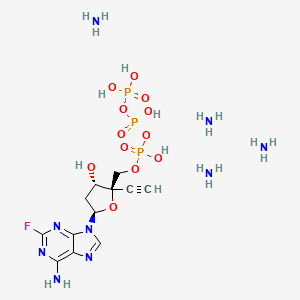![molecular formula C40H53BrFN9O13 B8198341 N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B8198341.png)
N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC IDO1 Degrader-1 is a potent degrader of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune escape of tumors. This compound hijacks IDO1 to Cereblon E3 ligase, leading to its ubiquitination and subsequent degradation . It has shown significant potential in improving the tumor-killing activity of chimeric antigen receptor-modified T (CAR-T) cells .
Preparation Methods
The synthesis of PROTAC IDO1 Degrader-1 involves the conjugation of a known IDO1 inhibitor, such as epacadostat, with a Cereblon ligand like pomalidomide. The synthetic route typically includes multiple steps of organic synthesis, including coupling reactions and purification processes . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PROTAC IDO1 Degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROTAC IDO1 Degrader-1 has a wide range of scientific research applications:
Chemistry: It is used to study the degradation of IDO1 and its effects on various biochemical pathways.
Biology: The compound is utilized in cell-based assays to investigate its impact on cellular processes and immune responses.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting IDO1.
Mechanism of Action
PROTAC IDO1 Degrader-1 exerts its effects by forming a ternary complex with IDO1 and Cereblon E3 ligase. This complex facilitates the ubiquitination of IDO1, marking it for degradation by the ubiquitin-proteasome system . The degradation of IDO1 leads to a reduction in its immunosuppressive effects, thereby enhancing the immune response against tumors .
Comparison with Similar Compounds
PROTAC IDO1 Degrader-1 is unique in its ability to specifically target and degrade IDO1. Similar compounds include other PROTACs targeting different proteins, such as:
PROTAC VHL: Targets von Hippel-Lindau protein.
PROTAC MDM2: Targets MDM2 protein.
PROTAC cIAP1: Targets cellular inhibitor of apoptosis protein 1.
These compounds share a similar mechanism of action but differ in their target proteins and specific applications.
Properties
IUPAC Name |
N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQZWOPTIZSOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53BrFN9O13 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
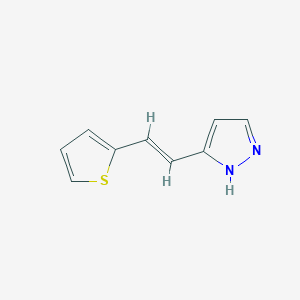
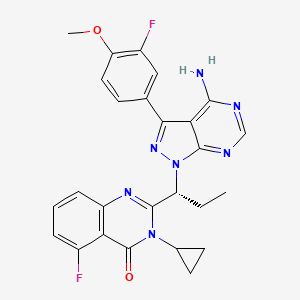
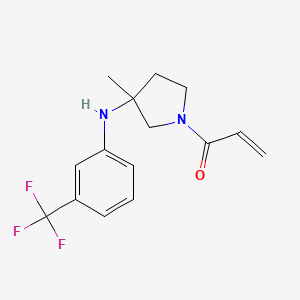
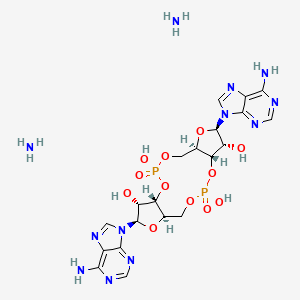
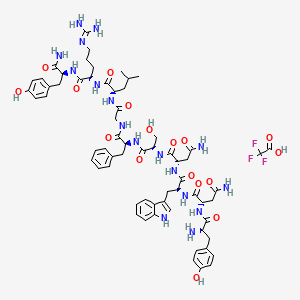
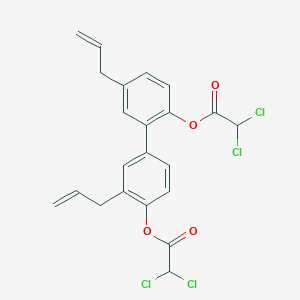
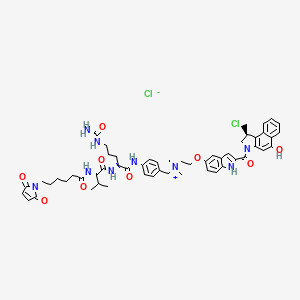
![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-3H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one;azane](/img/structure/B8198321.png)
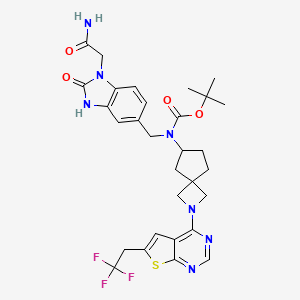
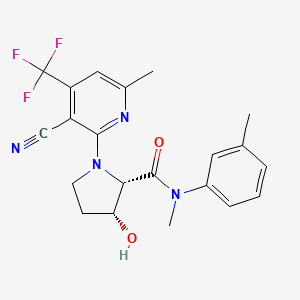

![1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid](/img/structure/B8198347.png)
